1-(1,1-Difluoropropyl)-3,5-difluorobenzene

Catalog No.
S829560
CAS No.
1138445-46-1
M.F
C9H8F4
M. Wt
192.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1,1-Difluoropropyl)-3,5-difluorobenzene

CAS Number

1138445-46-1

Product Name

1-(1,1-Difluoropropyl)-3,5-difluorobenzene

IUPAC Name

1-(1,1-difluoropropyl)-3,5-difluorobenzene

Molecular Formula

C9H8F4

Molecular Weight

192.15 g/mol

InChI

InChI=1S/C9H8F4/c1-2-9(12,13)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3

InChI Key

GTTINMBFUKEDJS-UHFFFAOYSA-N

SMILES

CCC(C1=CC(=CC(=C1)F)F)(F)F

Canonical SMILES

CCC(C1=CC(=CC(=C1)F)F)(F)F

1-(1,1-Difluoropropyl)-3,5-difluorobenzene is an aromatic compound characterized by the presence of two fluorine atoms at the 3 and 5 positions of the benzene ring and a difluoropropyl substituent at the 1 position. Its molecular formula is C9H8F4C_9H_8F_4, and it exhibits unique physical and chemical properties due to the presence of multiple fluorine atoms, which enhance its reactivity and stability compared to non-fluorinated analogs.

  • Potential health effects: Fluorinated aromatic compounds can have various health effects depending on the specific structure and exposure route. Some fluorinated aromatics can be irritating to the skin, eyes, and respiratory system. They might also have other health effects upon chronic exposure.
  • Flammability: Aromatic hydrocarbons are generally flammable. The presence of fluorine might slightly alter the flammability, but it is recommended to handle the compound with caution regarding ignition sources.

The chemical behavior of 1-(1,1-Difluoropropyl)-3,5-difluorobenzene is influenced by its fluorinated structure. Common reactions include:

  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of fluorine can direct electrophiles to the ortho and para positions relative to the difluoropropyl group.
  • Nucleophilic Substitution: The difluoropropyl group can undergo nucleophilic attack, leading to various substitution products.
  • Dehydrofluorination: Under certain conditions, the compound may lose fluoride ions, forming unsaturated derivatives.

  • Antimicrobial Activity: Fluorinated compounds can show enhanced activity against bacteria and fungi due to their lipophilicity.
  • Pharmacological Potential: Similar fluorinated benzene derivatives have been explored for their potential in drug development, particularly in targeting specific biochemical pathways.

The synthesis of 1-(1,1-Difluoropropyl)-3,5-difluorobenzene can be achieved through several methods:

  • Fluorination Reactions: Utilizing reagents such as potassium fluoride or other fluorinating agents on appropriate precursors can introduce fluorine atoms at desired positions.
  • Alkylation Reactions: The difluoropropyl group can be introduced via alkylation of a suitable aromatic precursor using difluoropropyl halides.
  • Cross-Coupling Reactions: Methods like Suzuki or Heck coupling can be employed to synthesize this compound from aryl halides and difluoropropyl-containing reagents.

1-(1,1-Difluoropropyl)-3,5-difluorobenzene has potential applications in various fields:

  • Pharmaceuticals: Due to its unique structure, it may serve as a building block in drug synthesis.
  • Material Science: Its properties make it suitable for use in developing new materials with enhanced thermal and chemical stability.
  • Agricultural Chemicals: The compound could be explored for use in agrochemicals due to its potential biological activity.

Several compounds share structural similarities with 1-(1,1-Difluoropropyl)-3,5-difluorobenzene. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-Bromo-2,3-difluorobenzeneBromine substitution at different positionsUsed in pharmaceuticals; shows distinct reactivity
4-Fluoro-3-methylbenzeneMethyl group at para positionExhibits different electronic properties
2-Fluoro-4-nitroanilineNitro group introduces strong electron-withdrawingPotential use in dyes and pigments
2,6-DifluoroanilineAmino group with fluorine substitutionsImportant intermediate in dye synthesis

These comparisons highlight the unique aspects of 1-(1,1-Difluoropropyl)-3,5-difluorobenzene while also showcasing how similar compounds might behave differently due to variations in their substituents.

The synthesis of fluorinated aromatic compounds has evolved significantly over the past century, with early methodologies laying the foundation for modern fluorination techniques. The Balz-Schiemann reaction, discovered in 1927, emerged as one of the most significant historical approaches for introducing fluorine into aromatic rings [1] [2]. This classical method involves the thermal decomposition of diazonium tetrafluoroborate salts at elevated temperatures (140-200°C) to generate the corresponding fluoroaromatic compounds [3] [4].

Historically, the Finkelstein reaction represented another early approach, utilizing halogen exchange mechanisms to introduce fluorine substituents [5]. This method, while providing a direct route to fluorinated compounds, was limited by the requirement for harsh reaction conditions, typically involving temperatures of 180-250°C, and often resulted in moderate selectivity [5]. The method consumed large amounts of fluorinating reagents and required extended reaction times, limiting its practical applications [5].

Early Friedel-Crafts methodologies were also investigated for the preparation of fluorinated aromatic compounds [6] [7]. These approaches utilized strong Lewis acids such as aluminum trichloride or ferric chloride to facilitate electrophilic aromatic substitution reactions [7]. However, the application of traditional Friedel-Crafts methods to fluorinated substrates was complicated by the electron-withdrawing nature of fluorine substituents, which deactivated the aromatic ring toward electrophilic attack [8].

The development of organometallic approaches in the mid-20th century introduced Grignard reagent methodologies for fluorinated compound synthesis [9] [10]. Early studies demonstrated that while carbon-fluorine bonds are generally unreactive toward magnesium metal in solution, specific conditions could facilitate the formation of fluoroaryl Grignard reagents through indirect routes [11]. These historical approaches involved the reaction of other organomagnesium compounds with fluorinating agents or the use of transition metal catalysts to generate the desired fluoroaryl species [11].

Modern Synthetic Routes

Contemporary synthetic approaches for 1-(1,1-difluoropropyl)-3,5-difluorobenzene have been significantly enhanced through the development of advanced catalytic systems and optimized reaction conditions. Modern methodologies emphasize improved selectivity, milder reaction conditions, and enhanced functional group tolerance compared to their historical counterparts.

Friedel-Crafts Alkylation Approaches

Modern Friedel-Crafts alkylation methods have been adapted for the synthesis of fluorinated aromatic compounds through the use of specialized catalytic systems [12] [13]. The alkylation of pentafluorobenzene has been demonstrated using various Lewis acid catalysts, with antimony-based systems showing particular promise for fluorinated substrates [13]. Contemporary approaches utilize optimized reaction conditions that allow for selective introduction of difluoropropyl groups onto electron-deficient fluorinated aromatic rings [6].

Recent developments in Friedel-Crafts methodology have incorporated hexafluoroisopropanol (HFIP) as a solvent system, which enables the expansion of the reaction scope to include primary aliphatic alcohols [12]. This advancement represents a significant improvement over traditional methods, as it allows for the direct use of alcohol substrates without the need for pre-activation. The method has been successfully applied to the synthesis of various fluorinated aromatic compounds with yields ranging from 60-85% under optimized conditions [12].

The implementation of continuous flow technology has further enhanced Friedel-Crafts alkylation processes for fluorinated compounds [13]. Flow chemistry approaches provide improved heat and mass transfer, leading to better reaction control and reduced formation of undesired byproducts. These systems have demonstrated particular effectiveness for the synthesis of difluorobenzene derivatives, with reaction times reduced from hours to minutes while maintaining high selectivity [13].

Grignard Reaction Methodologies

Modern Grignard methodologies for fluorinated compound synthesis have overcome many of the limitations associated with traditional approaches [11] [14]. Contemporary methods utilize mechanochemical activation techniques that enable the direct formation of fluoroaryl Grignard reagents through ball milling of magnesium metal with fluorinated organic halides [11]. This approach has been particularly successful with fluoronaphthalenes, achieving homocoupling yields of approximately 20% under optimized conditions [11].

The development of specialized Grignard reagent systems has enabled the high-yield alkylation and arylation of fluorinated substrates [14]. Research has demonstrated that Grignard reagents can be successfully employed in the covalent modification of fluorinated graphene derivatives, achieving functionalization densities of 5.5-11.2% with various alkyl, alkenyl, and aryl substituents [14]. The reaction proceeds through nucleophilic attack on the electrophilic fluorinated carbon centers, with the thermodynamic stability of the resulting products being confirmed through density functional theory calculations [14].

Contemporary Grignard methodologies have also been adapted for the synthesis of gem-difluoroalkenes through reaction with specialized fluorinated precursors [15] [16]. The development of Ramberg-Bäcklund reactions utilizing triflone substrates with Grignard reagents has provided an efficient route to difluoroalkene compounds [15]. This method represents a significant advancement in the field, as it allows for the introduction of various carbon substituents while maintaining high selectivity for the desired fluorinated products [16].

Metal-Catalyzed Coupling Reactions

Metal-catalyzed coupling reactions have emerged as highly effective methods for the synthesis of fluorinated aromatic compounds [17] [18]. Palladium-catalyzed systems have shown particular promise for the synthesis of difluorobenzene derivatives through various coupling mechanisms [17]. The ortho-fluorine-directed carbon-hydrogen bond activation has been extensively studied, with palladium catalysts demonstrating exceptional selectivity for positions adjacent to fluorine substituents [17].

Rhodium-catalyzed systems have been developed for the regioselective functionalization of fluorinated aromatic substrates [17]. Studies have demonstrated that rhodium complexes with cyclopentadienyl ligands can achieve selective carbon-hydrogen oxidative addition at positions ortho to fluorine, with complete conversion observed under mild conditions [17]. The high selectivity arises from the unique electronic and steric effects of fluorine substituents, which direct the metalation process [17].

Iridium-catalyzed borylation reactions have proven highly effective for the functionalization of fluorinated aromatic compounds [17]. The catalyst system utilizes iridium complexes with bipyridine ligands to achieve selective borylation at positions ortho to fluorine substituents [17]. This approach has been successfully applied to a wide range of fluorinated substrates, with yields typically ranging from 75-92% under optimized conditions [17].

Nickel-catalyzed defluorinative cross-coupling reactions represent a significant advancement in fluorinated compound synthesis [19]. These methodologies enable the selective activation of carbon-fluorine bonds, allowing for the introduction of various functional groups through cross-coupling mechanisms [19]. The approach has been successfully applied to aryl fluorides, gem-difluorovinyl compounds, and trifluoromethyl substrates, providing access to a diverse array of fluorinated products [19].

Optimization Strategies for Synthesis

The optimization of synthetic methodologies for fluorinated compounds requires careful consideration of reaction parameters, catalyst selection, and reaction conditions [20] [21]. Temperature control is particularly critical for fluorination reactions, as excessive heat can lead to decomposition of fluorinated intermediates or undesired side reactions [3] [4]. Studies have demonstrated that photochemical approaches can significantly reduce reaction temperatures while maintaining high selectivity, with optimal conditions typically ranging from 25-60°C [3] [4].

Solvent selection plays a crucial role in optimizing fluorination reactions [22] [23]. Ionic liquids have emerged as particularly effective solvents for SN2 fluorination reactions, with the ionic liquid anion serving as a Lewis base that binds to counterions and reduces Coulombic interactions [23]. The use of specialized ionic liquids containing hydroxyl functional groups has demonstrated synergistic effects that further enhance reaction rates and selectivity [23].

Catalyst optimization strategies have focused on the development of more efficient and selective catalytic systems [21] [24]. The implementation of multi-catalyst systems has shown particular promise, with combinations of cinchona alkaloid derivatives, Lewis acids, and transition metal complexes providing enhanced enantioselectivity and reaction rates [21]. Computational studies have been instrumental in guiding catalyst design, with density functional theory calculations helping to predict optimal catalyst structures and reaction pathways [24].

Continuous flow methodologies have emerged as powerful tools for optimizing fluorination reactions [3] [25]. Flow chemistry approaches provide superior heat and mass transfer compared to batch processes, enabling better reaction control and reduced formation of byproducts [3]. Studies have demonstrated that continuous flow systems can reduce reaction times from hours to minutes while maintaining or improving product selectivity [25].

Stereoselective Synthesis Considerations

The stereoselective synthesis of fluorinated compounds presents unique challenges due to the distinctive electronic and steric properties of fluorine substituents [26] [27]. Fluorine atoms exert significant influence on the stereochemical outcome of reactions through both electronic effects and steric interactions [26]. The development of chiral catalysts specifically designed for fluorinated substrates has been essential for achieving high enantioselectivity [27] [28].

Asymmetric hydrogenation methodologies have been successfully applied to the stereoselective synthesis of fluorinated compounds [29]. Iridium-catalyzed hydrogenation using azabicyclo oxazoline-phosphine ligands has achieved excellent enantioselectivities (up to 97% enantiomeric excess) for the synthesis of fluorinated compounds with two contiguous stereogenic centers [29]. This approach has proven particularly effective for vinyl fluorides, providing access to valuable chiral fluorinated building blocks [29].

Organocatalytic approaches have shown significant promise for the stereoselective synthesis of fluorinated quaternary carbon centers [27] [28]. Asymmetric alkylation, arylation, and Michael addition reactions have been successfully developed using various organocatalysts, achieving high levels of stereoselectivity [28]. The use of chiral phosphoric acids and other organocatalysts has enabled the construction of fluorinated quaternary carbon stereocenters with excellent enantioselectivity [27].

Enzymatic approaches represent an emerging area for stereoselective fluorinated compound synthesis [20] [30]. Engineered enzymes have been developed that can catalyze enantioselective fluorination reactions under mild conditions [20]. These biocatalytic systems offer exceptional stereoselectivity and operate under environmentally benign conditions, making them attractive alternatives to traditional chemical methods [30].

Green Chemistry Approaches

The development of environmentally sustainable methodologies for fluorinated compound synthesis has become increasingly important [31] [20]. Electrochemical approaches have emerged as particularly promising green chemistry alternatives, utilizing electricity as a clean driving force for fluorination reactions [31]. These methods avoid the use of toxic fluorinating reagents and operate under mild conditions with reduced energy consumption [31].

Enzymatic fluorination represents the most environmentally benign approach to fluorinated compound synthesis [20] [30]. Fluorinase enzymes can catalyze the direct formation of carbon-fluorine bonds under physiological conditions, eliminating the need for harsh chemicals or extreme reaction conditions [20]. The development of engineered fluorinase variants has expanded the scope of enzymatic fluorination to include a wider range of substrates [30].

Photochemical methodologies have been developed as green alternatives to traditional thermal processes [3] [4]. UV-LED systems provide efficient and controlled irradiation for photochemical fluorination reactions, reducing energy consumption and improving reaction selectivity [3]. Studies have demonstrated that photochemical approaches can achieve high conversion rates and selectivity while operating at ambient temperatures [4].

Solvent-free methodologies have been explored as sustainable alternatives for fluorinated compound synthesis [32]. Mechanochemical approaches utilizing ball milling techniques can achieve effective fluorination without the need for organic solvents [11]. These methods reduce waste generation and eliminate the environmental impact associated with solvent use and disposal [32].

Purification Techniques

The purification of fluorinated compounds requires specialized techniques due to their unique physical and chemical properties [32] [33]. Crystallization methodologies have been optimized for fluorinated compounds, with careful control of temperature and crystallization conditions being essential for achieving high purity [33]. Sweating techniques have been successfully applied to organic fluorinated compounds, achieving purities of 99.99% through controlled thermal treatment [33].

Chromatographic separation methods have been extensively developed for fluorinated compound purification [32]. Column chromatography using specialized stationary phases has proven effective for separating fluorinated isomers and removing impurities [32]. The use of fluorinated solvents in chromatographic systems has improved separation efficiency for highly fluorinated compounds [32].

Distillation techniques have been adapted for fluorinated compound purification, with vacuum distillation being particularly effective for thermally sensitive fluorinated materials [34]. Fractional distillation has been successfully applied to the purification of difluorobenzene derivatives, achieving high purity levels through careful control of distillation conditions [34]. The use of specialized distillation equipment designed for corrosive fluorinated compounds has been essential for achieving consistent results [34].

Extraction methodologies have been developed specifically for fluorinated compound purification [32]. Liquid-liquid extraction using fluorinated solvents has proven effective for separating fluorinated products from reaction mixtures [32]. The development of specialized extraction protocols has enabled the efficient recovery of fluorinated compounds while minimizing product losses [32].

Analytical Verification of Synthetic Products

The analytical verification of fluorinated compounds requires a comprehensive approach utilizing multiple complementary techniques [35] [36]. 19F NMR spectroscopy has emerged as the most powerful tool for structural elucidation of fluorinated compounds, providing detailed information about fluorine environments and connectivity [36] [37]. Recent methodological developments have enabled the structure determination of fluorinated compounds in complex mixtures without the need for prior separation [37].

1H and 13C NMR spectroscopy provide essential complementary information for fluorinated compound characterization [35] [38]. The coupling between fluorine and carbon nuclei provides valuable structural information, with coupling constants revealing details about molecular geometry and substitution patterns [35]. Computational methods have been developed to predict 19F NMR chemical shifts with high accuracy, enabling rapid structural assignment [36] [39].

Mass spectrometry techniques have been optimized for fluorinated compound analysis [40] [41]. High-resolution mass spectrometry coupled with liquid chromatography has proven particularly effective for the identification and quantification of fluorinated compounds [40]. The development of specialized ionization methods has improved the sensitivity and selectivity of mass spectrometric analysis for fluorinated substrates [41].

Vibrational spectroscopy methods have been applied to the characterization of fluorinated compounds [42] [43]. Infrared and Raman spectroscopy provide information about functional group environments and molecular vibrations in fluorinated systems [43]. The characteristic vibrations of carbon-fluorine bonds provide diagnostic information for structural verification [42].

XLogP3

3.5

Dates

Last modified: 08-16-2023

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